molecular formula C13H16O3 B13069400 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid

Cat. No.: B13069400
M. Wt: 220.26 g/mol
InChI Key: HUKDZFAFUYSOSN-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring a 4-methoxyphenyl substituent on the cyclobutyl ring and an acetic acid side chain. Cyclobutane-containing molecules are of interest due to their conformational rigidity, which can enhance binding affinity in biological systems . The 4-methoxyphenyl group may contribute to electronic effects, influencing solubility and reactivity.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)cyclobutyl]acetic acid

InChI

InChI=1S/C13H16O3/c1-16-12-4-2-10(3-5-12)11-6-9(7-11)8-13(14)15/h2-5,9,11H,6-8H2,1H3,(H,14,15)

InChI Key

HUKDZFAFUYSOSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the cyclization of a suitable phenyl-substituted precursor under acidic or basic conditions to form the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Studies

The compound has been evaluated for its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This suggests a promising role for 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid in treating conditions characterized by inflammation .

Neuropharmacology

Research into azacyclic compounds has revealed their effectiveness in modulating serotonergic receptor activity, which is crucial in treating neuropsychiatric disorders such as depression and anxiety . Given the structural similarities with other neuroactive compounds, this compound may also exhibit similar properties warranting investigation.

Case Study 1: Antimycobacterial Evaluation

A study synthesized various phenylacetic acid derivatives and evaluated their activity against multiple mycobacterial species. One derivative showed significant inhibition at low concentrations (MICs ranging from 0.08 to 5.05 μM), suggesting that similar evaluations for this compound could yield valuable insights into its antimycobacterial potential .

Case Study 2: Inflammation and Pain Management

Research on related compounds has demonstrated their ability to reduce pain and inflammation in animal models of arthritis. These findings imply that this compound could be beneficial in developing new analgesics or anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparison of Cyclobutylacetic Acid Derivatives

Compound Name Molecular Formula Substituents on Cyclobutane Yield (%) Melting Point (°C) Key Features Reference
2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid C₁₃H₁₆O₃ 4-Methoxyphenyl N/A N/A Target compound; rigid structure -
(E)-2-(3-(3-(4-Fluorophenyl)acryloyl)-2,2-dimethylcyclobutyl)acetic acid C₁₇H₁₈FO₃ 4-Fluorophenyl acryloyl, dimethyl 83.5 89.6–90.9 High yield; solid state
2-(3-Methylcyclobutyl)acetic acid C₇H₁₂O₂ Methyl N/A N/A Simpler alkyl substituent
2-(1-(4-Bromophenyl)cyclobutyl)acetic acid C₁₂H₁₃BrO₂ 4-Bromophenyl N/A N/A Halogen substituent

Key Findings :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance thermal stability, as evidenced by higher melting points (89–100°C). In contrast, alkyl substituents (e.g., methyl in ) likely reduce polarity, impacting solubility.
  • Synthetic Yields : Multicomponent reactions involving Meldrum’s acid (e.g., ) achieve moderate yields (68%), while acryloyl derivatives () report higher yields (83–85%) due to optimized cyclization .

Aromatic Acetic Acid Derivatives Without Cyclobutane

Table 2: Non-Cyclobutane Analogs with 4-Methoxyphenyl Groups

Compound Name Molecular Formula Core Structure Biological Relevance Reference
2-(4-Methoxyphenyl)acetic acid C₉H₁₀O₃ Phenylacetic acid Biomarker for NSCLC (high specificity)
3-(4-Methoxyphenyl)propionic acid C₁₀H₁₂O₃ Phenylpropionic acid Bioactive compound (antimicrobial)
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid C₂₀H₁₅NO₄ Furoquinoline-acetic acid Synthetic focus (68% yield)

Key Findings :

  • Chain Length Effects : Propionic acid derivatives (e.g., 3-(4-Methoxyphenyl)propionic acid ) exhibit altered pharmacokinetics compared to acetic acid analogs due to increased hydrophobicity.

Substituent Variations on the Phenyl Ring

Table 3: Impact of Phenyl Substituents

Compound Name Phenyl Substituent Electronic Effect Biological/Physical Impact Reference
This compound 4-Methoxy Electron-donating Enhanced solubility; potential metabolic stability -
2-(1-(4-Bromophenyl)cyclobutyl)acetic acid 4-Bromo Electron-withdrawing Increased reactivity in cross-coupling reactions
(E)-2-(3-(3-(4-Fluorophenyl)acryloyl)-2,2-dimethylcyclobutyl)acetic acid 4-Fluoro Moderate electron-withdrawing Improved thermal stability (higher melting point)

Key Findings :

  • Methoxy vs. Halogen : The 4-methoxy group enhances solubility via hydrogen bonding, whereas halogen substituents (e.g., bromo in ) may facilitate halogen bonding in drug-receptor interactions.
  • Fluorine Effects : The 4-fluoro substituent () balances electronic effects, improving stability without significantly altering hydrophobicity.

Biological Activity

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound features a cyclobutyl group attached to a methoxyphenyl moiety and an acetic acid functional group. This unique structure may influence its interaction with biological targets, enhancing its lipophilicity and bioavailability.

Research indicates that this compound interacts with specific molecular targets, potentially modulating the activity of enzymes or receptors involved in various biochemical pathways. However, detailed studies are required to elucidate the exact mechanisms at play.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

  • Cytotoxicity : Compounds with structural similarities have demonstrated significant cytotoxic effects. For example, a related compound exhibited an IC50 value of 5.87 µM against MCF-7 cells after 48 hours of exposure, indicating its potential as an anti-proliferative agent .
  • Mechanisms Involved : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest. Studies suggest that these compounds can inhibit key proteins involved in cell proliferation, such as cyclin-dependent kinases (CDKs), leading to G0/G1 phase accumulation and S-phase reduction in treated cells .

Anti-inflammatory Properties

Compounds structurally related to this compound have also been studied for their anti-inflammatory properties. The presence of the methoxy group may enhance the compound's ability to penetrate cellular membranes and exert effects on inflammatory pathways by inhibiting specific enzymes or receptors involved in inflammation.

Case Studies

  • Study on MCF-7 Cells : A derivative similar to this compound was tested for its effects on MCF-7 cells. The study found that treatment led to significant reductions in cell viability and induced apoptosis after 48 hours of exposure. The compound's mechanism was linked to the inhibition of STAT3 transcription factors, which play a crucial role in cell survival and proliferation .
  • Toxicity Assessment : In toxicity assays involving Daphnia, related compounds exhibited low toxicity levels, with lethality percentages below 20% at high concentrations (200 µM). This suggests a favorable safety profile for further development .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological activity profile of this compound. Below is a summary table comparing key findings:

CompoundIC50 (MCF-7 Cells)Mechanism of ActionToxicity Level
This compoundTBDInhibition of CDK9 and STAT3Low (<20% lethality)
Related Compound A5.87 µMInduction of apoptosisModerate
Related Compound BTBDCell cycle arrestLow

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